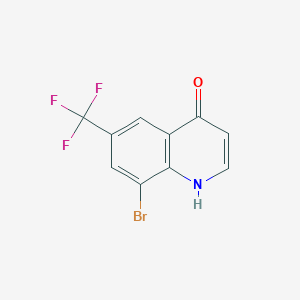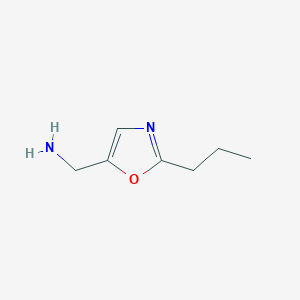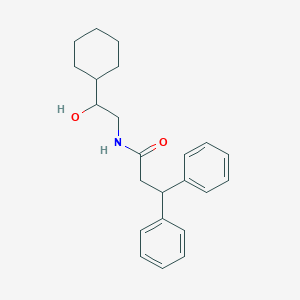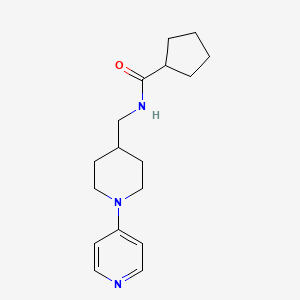
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one is a chemical compound with the molecular formula C10H5BrF3N . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one involves several steps. The synthetic route involves the use of 8-Bromo-3-iodoquinoline and trifluoromethyl as precursors . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It has a bromine atom at the 8th position and a trifluoromethyl group at the 6th position .Physical And Chemical Properties Analysis
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one has a molecular weight of 276.053. It has a density of 1.7±0.1 g/cm3 and a boiling point of 301.3±37.0 °C at 760 mmHg . The melting point is not available. It has a flash point of 136.0±26.5 °C .Aplicaciones Científicas De Investigación
Design and Functional Characterization of Chemical Probes
- Research has shown the development of quinolin-2(1H)-one inhibitors with specificity for members of the BET (bromodomain and extra terminal) family, highlighting their potential in gene expression control in eukaryotes (Wu et al., 2014).
Luminescence and Magnetic Properties
- A study on Ln2 complexes based on 8-hydroxyquinoline derivatives demonstrated their photoluminescence and slow magnetization relaxation properties, indicating potential applications in materials science (Chu et al., 2018).
Corrosion Inhibition
- Novel 8-Hydroxyquinoline derivatives have been synthesized and characterized for their effectiveness as acid corrosion inhibitors for mild steel, suggesting their utility in industrial applications (Rbaa et al., 2020).
Coordination Complexes and Chemical Reactivity
- Studies have also explored the synthesis and reactivity of various quinoline derivatives, leading to insights into their potential use in creating coordination complexes and understanding chemical reactivity (Son et al., 2010).
Synthesis of Polysubstituted Quinolin-2(1H)-ones
- Research has been conducted on the synthesis of polysubstituted quinolin-2(1H)-ones, highlighting methods for the creation of chemically diverse quinolones, which could have multiple applications in organic chemistry (Zhang et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
8-bromo-6-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKJXDWLLABXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)


![3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2914079.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)



![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2914088.png)
![N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B2914089.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2914092.png)
![3-[(3-bromophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2914093.png)
![N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914097.png)
![3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2914098.png)